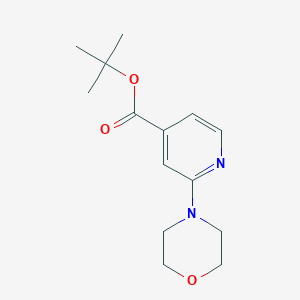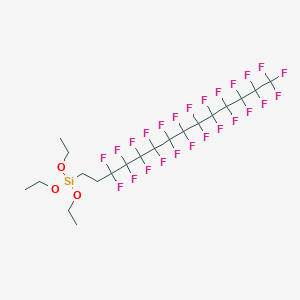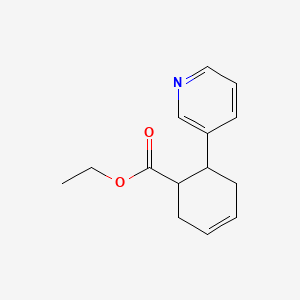![molecular formula C12H7ClF3NO2 B1607968 3-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}苯酚 CAS No. 95711-07-2](/img/structure/B1607968.png)
3-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}苯酚
描述
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is a chemical compound that features a phenol group linked to a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of significant interest due to its unique structural properties, which make it valuable in various scientific and industrial applications.
科学研究应用
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
Target of Action
The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA . This step is the first and rate-limiting step in the biosynthesis of long-chain fatty acids .
Mode of Action
The compound acts as an inhibitor of acetyl-CoA carboxylase . By binding to the ACC, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disrupting the synthesis of fatty acids
Biochemical Pathways
The inhibition of ACC affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules . The downstream effects of this inhibition can vary depending on the specific biological context, but they may include alterations in cell membrane integrity and signal transduction.
Pharmacokinetics
As a proherbicide, it undergoesbiochemical conversion (likely through hydrolysis of the methyl ester) to become the active herbicide . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The inhibition of ACC by this compound can lead to a disruption in fatty acid biosynthesis . This disruption can affect various cellular processes, including cell membrane formation and signal transduction . The specific molecular and cellular effects can vary depending on the biological context.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and phenol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The phenol is deprotonated by the base, forming a phenoxide ion, which then undergoes a nucleophilic aromatic substitution with 3-chloro-5-(trifluoromethyl)pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenol group, making it less versatile in forming hydrogen bonds.
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline: Contains an aniline group instead of a phenol, which may alter its biological activity.
Uniqueness
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is unique due to the presence of both a phenol and a trifluoromethyl group, which confer distinct chemical and biological properties
This compound’s versatility and unique properties make it a valuable subject of study in both academic and industrial research.
属性
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-10-4-7(12(14,15)16)6-17-11(10)19-9-3-1-2-8(18)5-9/h1-6,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPVBXCOPBPDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382395 | |
| Record name | 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95711-07-2 | |
| Record name | 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)



![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)


